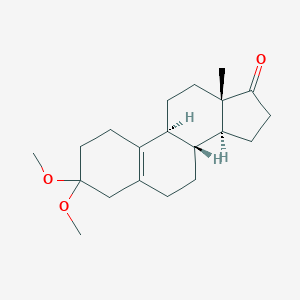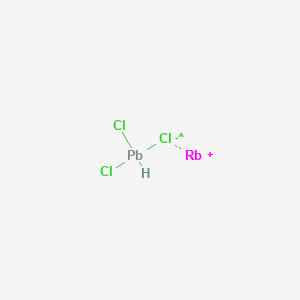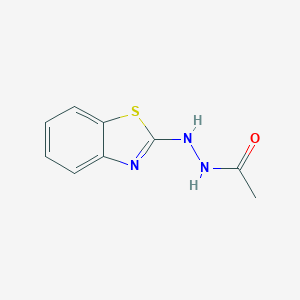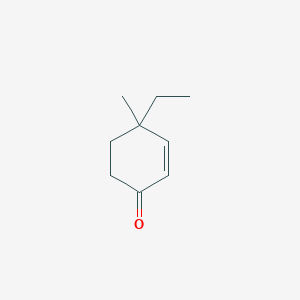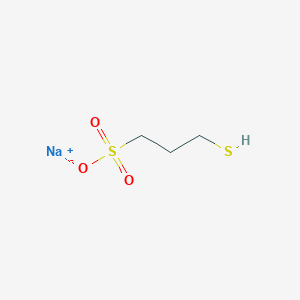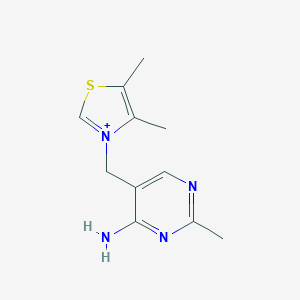
Homoflemingin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoflemingin is a natural product that has been found to possess a range of biological activities. It is a member of the flemingin family of polyketides, which are produced by various microbial species. Homoflemingin has been the subject of scientific research due to its potential applications in the fields of medicine and agriculture. In
Mechanism of Action
The mechanism of action of homoflemingin is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. It is also believed to work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Homoflemingin has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells. In addition, homoflemingin has been found to modulate the immune system and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using homoflemingin in lab experiments is its natural origin. This makes it a potentially safer alternative to synthetic chemicals. However, one limitation is the difficulty in obtaining homoflemingin in large quantities. This can make it challenging to conduct large-scale experiments.
Future Directions
There are several future directions for homoflemingin research. One direction is the development of homoflemingin-based drugs for the treatment of various diseases. Another direction is the development of homoflemingin-based pesticides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of homoflemingin and its potential applications in various fields.
Synthesis Methods
Homoflemingin can be synthesized using a variety of methods. One such method involves the use of microbial fermentation. The microorganisms used in the fermentation process are able to produce homoflemingin naturally. Another method involves the use of chemical synthesis. This method involves the use of various chemicals and reagents to synthesize homoflemingin in a laboratory setting.
Scientific Research Applications
Homoflemingin has been the subject of scientific research due to its potential applications in medicine and agriculture. In the field of medicine, homoflemingin has been found to possess antimicrobial, antiviral, and anticancer properties. It has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. In agriculture, homoflemingin has been found to possess insecticidal and herbicidal properties, making it a potential alternative to traditional pesticides.
properties
CAS RN |
18296-15-6 |
|---|---|
Product Name |
Homoflemingin |
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O6/c1-16(2)6-5-7-17(3)8-11-20-25(30)21(15-24(32-4)26(20)31)23(29)12-9-18-14-19(27)10-13-22(18)28/h6,8-10,12-15,27-28,30-31H,5,7,11H2,1-4H3/b12-9+,17-8+ |
InChI Key |
JLHKUFGKLAUMQZ-GMBHSJTJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)OC)C(=O)/C=C/C2=C(C=CC(=C2)O)O)O)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)OC)C(=O)C=CC2=C(C=CC(=C2)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





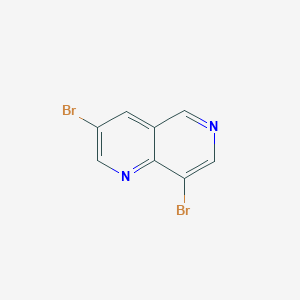
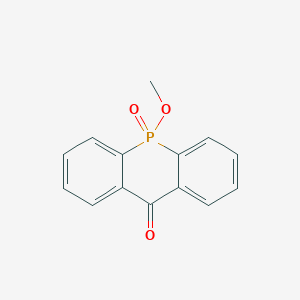
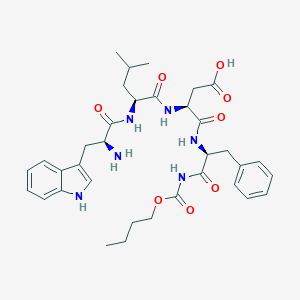
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
